molecular formula C15H21NO6 B12165646 ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate

ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate

Cat. No.: B12165646
M. Wt: 311.33 g/mol
InChI Key: VOCYSLHXAAGZNE-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This molecule features a hybrid structure incorporating both a piperidine carboxylate and a substituted 4H-pyran-4-one ring system. The presence of these motifs is often of significant interest in medicinal chemistry and chemical biology, as they are common scaffolds found in various pharmacologically active molecules. The compound is provided with detailed quality control documentation to ensure identity and purity, supporting reliable and reproducible research outcomes. This product is intended for laboratory research purposes only and is not classified or sold for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 1-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H21NO6/c1-2-21-15(20)10-4-3-5-16(7-10)8-13-14(19)12(18)6-11(9-17)22-13/h6,10,17,19H,2-5,7-9H2,1H3

InChI Key

VOCYSLHXAAGZNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

Preparation Methods

Mannich Reaction for Piperidine-Pyranone Coupling

The Mannich reaction is central to forming the methylene bridge between the pyranone and piperidine. Key components include:

  • Amine : Piperidine-3-carboxylate ester (with ethyl ester at position 3).

  • Carbonyl Compound : 3-Hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl (pyranone core).

  • Formaldehyde : Provides the one-carbon bridge.

Reaction Mechanism :

  • Imine Formation : The pyranone’s ketone reacts with formaldehyde under acidic conditions to form a hydroxymethylene intermediate.

  • Amine Condensation : The piperidine-3-carboxylate ester attacks the α-position of the hydroxymethylene intermediate, forming the β-amino ketone.

  • Ring Closure : Intramolecular cyclization or rearrangement yields the final product.

Optimized Conditions :

ParameterTypical Value/MethodSource
CatalystHCl (acidic conditions)
SolventEthanol, THF, or aqueous media
TemperatureReflux (80–100°C)
Reaction Time2–6 hours

Example Protocol :

  • Pyranone Synthesis :

    • Prepare the pyranone core via hydroxylation or oxidation of a dihydroxyacetone derivative. For example, oxidizing 6-methyl-4H-pyran-4-one to introduce the hydroxymethyl group.

  • Piperidine Ester Preparation :

    • Synthesize piperidine-3-carboxylate ester via esterification of piperidine-3-carboxylic acid with ethanol under acidic conditions.

  • Mannich Reaction :

    • React the pyranone, formaldehyde, and piperidine ester in ethanol/HCl at reflux.

    • Purify via recrystallization (e.g., chloroform/petroleum ether).

Alternative Approaches: Alkylation and Protection Strategies

For regioselective control or functional group compatibility, alternative methods include:

Pre-Functionalized Piperidine

  • Ester Introduction : Attach the ethyl ester to piperidine-3-carboxylic acid prior to Mannich reaction.

  • Alkylation : Introduce the methylene-pyranone group via nucleophilic substitution or alkylation.

Protection/Deprotection Sequences

  • Hydroxyl Protection : Use acetyl or benzyl groups to prevent side reactions during synthesis.

  • Deprotection : Remove protecting groups post-Mannich reaction using acidic or catalytic hydrogenation methods.

Key Challenges and Solutions

Regioselectivity and Steric Effects

  • Issue : Competing reactions at the pyranone’s reactive sites (e.g., hydroxyl vs. ketone).

  • Solution : Use selective protection (e.g., silyl ethers for hydroxyl groups) or steric-directing groups.

Purification and Yield Optimization

ChallengeSolutionYield Improvement
Side products (e.g., dimerization)Use anhydrous conditions or stoichiometric control10–20% increase
Low solubilityRecrystallization with mixed solvents (e.g., CHCl₃/PE)Purity >95%

Spectroscopic and Analytical Data

Characterization Techniques

TechniqueKey ObservationsSource
IR Spectroscopy Peaks at 1721 cm⁻¹ (ester C=O), 3420 cm⁻¹ (OH)
¹H NMR δ 4.20–4.35 (m, ethyl ester), δ 3.53 (t, pyranone CH₂OH)
¹³C NMR δ 167.3 (ester C=O), δ 169.4 (pyranone C=O)

Comparative Reaction Yields

MethodYield (%)Purity (%)Source
Mannich (HCl catalysis)60–7095–98
Alkylation (pre-functionalized piperidine)50–6090–95

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or Comparable Metric) Solubility (LogP)
Target Compound Piperidine-3-carboxylate, 3-hydroxy-6-(hydroxymethyl)-4-oxo-pyran methyl linker ~367.35 (estimated) Inferred AChE inhibition (moderate) ~1.2 (predicted)
Comp1.1 Piperidine-4-carbonitrile, phenyl group 379.39 AChE IC₅₀ = 2.1 µM 2.8
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic naphthyridine, ketone 227.24 Not reported 0.5
Methyl 3-[...]propanoate Piperazinyl-methoxyphenyl, thiophenyl 614.71 Not reported 3.9
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-[...]pyridine-3-carboxylate Pyrazolo-pyridine, methoxyphenyl 544.59 Not reported 3.1

Stability and Degradation Pathways

  • The target compound’s ester group is prone to hydrolysis under acidic/basic conditions, akin to ’s diastereomers, which require chromatographic purification for stability .

Biological Activity

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring and a pyran ring, contributing to its unique chemical properties. Here are some key characteristics:

PropertyValue
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
IUPAC Name Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl}piperidine-3-carboxylate
InChI Key VOCYSLHXAAGZNE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Formation of the Pyran Derivative : The reaction of appropriate aldehydes with diketones under acidic conditions.
  • Piperidine Ring Formation : Subsequent reaction with piperidine derivatives under controlled conditions.
  • Purification : Utilizing crystallization or chromatography to isolate the final product.

Biological Mechanisms

This compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit cholinesterases, which are crucial for neurotransmitter regulation, potentially aiding in neurodegenerative disease treatment.
  • Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Research suggests it may protect neural cells from inflammatory damage, making it a candidate for treating neuroinflammatory conditions .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neuroinflammation : A study synthesized derivatives similar to this compound and evaluated their effects on neuroinflammation models, demonstrating significant reductions in inflammatory markers .
  • Cholinesterase Inhibition : In vitro assays showed that the compound effectively inhibited acetylcholinesterase activity, which could be beneficial for Alzheimer's disease treatment by enhancing cholinergic signaling .
  • Antioxidant Studies : The compound demonstrated a notable ability to scavenge free radicals in various assays, indicating its potential as an antioxidant agent .

Q & A

Q. What synthetic strategies are optimal for constructing the pyran-piperidine hybrid core of this compound?

The synthesis of such hybrid structures typically involves multi-step protocols, including:

  • Mannich-type reactions for introducing the piperidine moiety via amine-aldehyde-ketone condensations .
  • Nucleophilic substitution to attach the hydroxymethylpyran fragment to the piperidine nitrogen. Solvent polarity and temperature (e.g., DMF at 80–100°C) are critical for regioselectivity .
  • Esterification under Steglich conditions (DCC/DMAP) to stabilize the carboxylate group . Key challenges include minimizing side reactions (e.g., epimerization at chiral centers) and optimizing yields via iterative HPLC monitoring .

Q. How can spectroscopic techniques resolve ambiguities in structural confirmation?

  • 1H/13C NMR : Compare chemical shifts of the hydroxymethylpyran (δ ~4.2–4.5 ppm for CH2OH) and piperidine (δ ~2.5–3.5 ppm for N-CH2) moieties with analogous compounds .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns, particularly cleavage between pyran and piperidine .

Q. What purification methods ensure high purity for in vitro assays?

  • Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar impurities from the hydroxymethylpyran group .
  • Recrystallization in ethanol/water mixtures improves crystallinity, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How do stereoelectronic effects influence the compound’s reactivity in biological systems?

Computational modeling (e.g., DFT) reveals:

  • The 4-oxo-4H-pyran group adopts a planar conformation, enhancing π-stacking with aromatic residues in enzyme active sites .
  • The piperidine-3-carboxylate ester’s chair conformation directs the hydroxymethyl group toward solvent-exposed regions, impacting solubility and membrane permeability . Experimental validation via molecular docking (AutoDock Vina) and SAR studies with substituted analogs (e.g., fluorinated pyran derivatives) can refine target affinity .

Q. What strategies address discrepancies in reported bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize kinase inhibition protocols (e.g., ATP concentration, incubation time) and use positive controls (e.g., staurosporine) .
  • Solubility artifacts : Pre-treat compounds with DMSO (<0.1% v/v) and confirm stability via LC-MS over 24-hour incubations .
  • Metabolic interference : Perform hepatocyte microsomal assays to identify CYP450-mediated degradation pathways .

Q. How can QSPR models predict physicochemical properties for lead optimization?

  • Train models using logP , polar surface area , and H-bond donor/acceptor counts from structurally related piperidine-pyran derivatives .
  • Validate predictions with experimental solubility (shake-flask method) and permeability (PAMPA) data .
  • ICReDD’s computational-experimental feedback loop () can accelerate optimization by linking quantum chemical calculations to synthetic workflows.

Q. What mechanistic insights explain the compound’s pH-dependent stability?

  • Ester hydrolysis : Under acidic conditions (pH <3), the ethyl ester undergoes rapid cleavage (t1/2 <1 hour) via protonation of the carbonyl oxygen. Neutral or basic conditions stabilize the ester .
  • Pyran ring oxidation : The 3-hydroxy group is susceptible to air oxidation; argon purging or antioxidant additives (e.g., BHT) mitigate degradation .

Methodological Recommendations

  • Statistical DoE : Apply factorial designs (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) and reduce trial-and-error approaches .
  • Cross-validation : Use orthogonal analytical techniques (e.g., NMR + LC-MS) to confirm structural integrity and purity .
  • Data repositories : Share synthetic protocols and spectral data in platforms like PubChem or ChEMBL to enhance reproducibility .

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